
N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide, also known as CID 128674, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of indoline-2-carboxamides and has a molecular weight of 335.8 g/mol.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
A study focused on understanding the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, illustrating the compound's engagement with the receptor and providing insights into its potential therapeutic applications in modulating cannabinoid receptor activity (Shim et al., 2002). This research sheds light on the structural and functional dynamics of receptor-ligand interactions, contributing to the development of more effective drug candidates targeting cannabinoid receptors.
Neuroimaging Agent Development
Another study emphasizes the synthesis and characterization of radioligands for positron emission tomography (PET) imaging of brain receptors, specifically targeting the peripheral benzodiazepine receptor. The development of tracer kinetic models to describe the kinetics of such ligands in the brain highlights the compound's utility in neuroimaging, aiding in the diagnosis and monitoring of neurological conditions (Kropholler et al., 2005).
Antimicrobial Agent Synthesis
Research into the synthesis of compounds for potential antimicrobial applications demonstrates the broader impact of such molecules in addressing global health challenges. The creation and evaluation of novel compounds with antibacterial and antifungal activities illustrate the compound's role in the ongoing search for new treatments against resistant microbial strains (Desai et al., 2011).
Cannabinoid Receptor Antagonists
Exploration of new synthetic cannabinoid CB1 receptor antagonists like AM281 underlines the pursuit of alternatives to conventional drugs, with implications for understanding drug abuse potential and developing safer therapeutic options. Such studies contribute to the nuanced understanding of drug-receptor interactions and the behavioral effects of drug exposure (Botanas et al., 2015).
Novel Drug Discovery
Investigations into novel compounds for their potential in treating various diseases, such as the synthesis and evaluation of NESS 0327, a new synthetic cannabinoid CB1 receptor antagonist, highlight the ongoing efforts in drug discovery and development. This research not only expands the chemical repertoire for targeting specific receptors but also enhances our understanding of the therapeutic potential of cannabinoid receptor antagonists (Ruiu et al., 2003).
Eigenschaften
IUPAC Name |
1-N-(4-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIUVNHWRWCOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

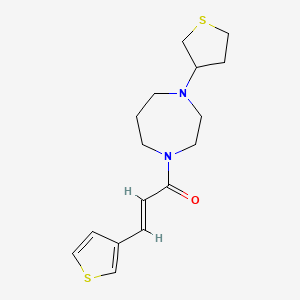
![2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2464618.png)
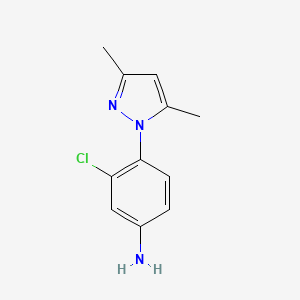
![8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2464620.png)
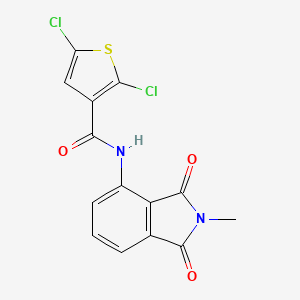
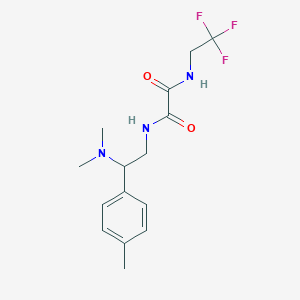
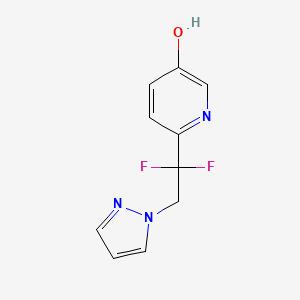


![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)
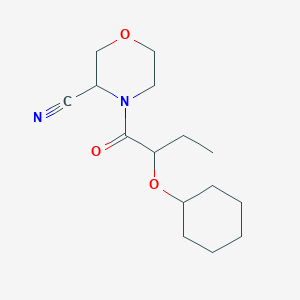

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
